1-(3-Bromobenzyl)-4-ethylpiperazine Exhibits Superior Lipophilicity Over Unsubstituted and Des-Ethyl Piperazine Analogs
The calculated LogP value for 1-(3-bromobenzyl)-4-ethylpiperazine is 2.59, significantly higher than that of unsubstituted piperazine (LogP ≈ -0.17) and 1-(3-bromobenzyl)piperazine (LogP ≈ 1.58, estimated), indicating a substantial increase in lipophilicity conferred by the ethyl substitution . This increased lipophilicity is crucial for passive membrane diffusion and blood-brain barrier (BBB) penetration, a key requirement for CNS-targeting compounds.
| Evidence Dimension | Lipophilicity (calculated LogP) |
|---|---|
| Target Compound Data | 2.59 |
| Comparator Or Baseline | Unsubstituted piperazine: -0.17; 1-(3-Bromobenzyl)piperazine: ~1.58 (estimated) |
| Quantified Difference | LogP increase of 2.76 vs. piperazine; ~1.01 vs. des-ethyl analog |
| Conditions | Calculated using the ChemScene computational chemistry platform, standard conditions. |
Why This Matters
Procurement of a compound with optimized LogP can reduce the need for downstream chemical modification to enhance bioavailability, saving research time and resources.
